- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,

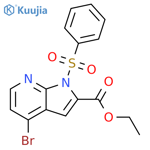

Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

![Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate structure](https://de.kuujia.com/scimg/cas/942920-55-0x500.png)

942920-55-0 structure

Produktname:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS-Nr.:942920-55-0

MF:C10H9BrN2O2

MW:269.094661474228

MDL:MFCD11518924

CID:796770

PubChem ID:44608107

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester

- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester

- BCP07197

- AKOS015835546

- SY104971

- MFCD11518924

- AB64162

- J-521324

- Ethyl 4-Bromo-7-azaindole-2-carboxylate

- DB-079844

- CS-0004646

- SC3471

- 942920-55-0

- VLZWUULVFAASBC-UHFFFAOYSA-N

- Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate

- SCHEMBL3603471

- Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate

- DTXSID70659706

- Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate

- DS-10835

-

- MDL: MFCD11518924

- Inchi: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)

- InChI-Schlüssel: VLZWUULVFAASBC-UHFFFAOYSA-N

- Lächelt: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC

Berechnete Eigenschaften

- Genaue Masse: 267.98500

- Monoisotopenmasse: 267.985

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 3

- Komplexität: 250

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: 6

- Topologische Polaroberfläche: 55A^2

- Oberflächenladung: 0

- XLogP3: 2.6

Experimentelle Eigenschaften

- Farbe/Form: White to Yellow Solid

- Dichte: 1.6±0.1 g/cm3

- Schmelzpunkt: No data available

- Siedepunkt: No data available

- Flammpunkt: No data available

- Brechungsindex: 1.653

- PSA: 54.98000

- LogP: 2.50210

- Dampfdruck: No data available

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302;H315;H319;H335

- Warnhinweis: P261;P305+P351+P338

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:2-8 °C

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 212494-5g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 5g |

£2216.00 | 2022-03-01 | |

| TRC | E258700-10mg |

Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 10mg |

$ 90.00 | 2022-06-05 | ||

| Fluorochem | 212494-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 250mg |

£296.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JH152-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 250mg |

1490CNY | 2021-05-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0072-5G |

ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 5g |

¥ 9,246.00 | 2023-04-03 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0573-5g |

ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |

942920-55-0 | 95 | 5g |

$1350 | 2021-06-25 | |

| Alichem | A029188716-10g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 10g |

$2007.04 | 2023-08-31 | |

| Aaron | AR006CWR-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 97% | 250mg |

$88.00 | 2025-01-23 | |

| abcr | AB308654-1g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |

942920-55-0 | 95% | 1g |

€498.90 | 2025-02-14 | |

| abcr | AB308654-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |

942920-55-0 | 95% | 250mg |

€258.50 | 2025-02-14 |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 65 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Trimethylammonium bromide , Methanesulfonic anhydride Solvents: Chloroform ; 0 °C → 25 °C; 16 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled

Referenz

- Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; rt; 18 h, rt

Referenz

- Indole compound, preparation and pharmaceutical composition and application thereof, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referenz

- Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referenz

- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Pyrrolopyridine carboxylic acid derivatives, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Referenz

- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; 6 h, rt

Referenz

- Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referenz

- Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Water ; rt; pH 10, rt

1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C

1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C

Referenz

- Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton, Yaoxue Xuebao, 2013, 48(12), 1792-1799

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials

- 3-Chlorobenzoic acid

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-, ethyl ester

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Verwandte Literatur

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) Verwandte Produkte

- 303146-59-0(6-[(E)-2-[4-(propan-2-yl)phenyl]ethenyl]-2,3,4,5-tetrahydropyridazin-3-one)

- 1469007-95-1(5-(butan-2-yl)-1,2-oxazol-3-amine)

- 62230-73-3(3-(Aminomethyl)pyridin-2-amine dihydrochloride)

- 169275-43-8((2R)-4,4-dimethoxybutan-2-ol)

- 1260659-22-0(2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile)

- 105224-06-4(2-(2-methylhydrazin-1-yl)methylidenecyclohexane-1,3-dione)

- 2639399-61-2(tert-butyl (2S)-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-2-carboxylate)

- 1006755-85-6(N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfinyl}acetamide)

- 38574-14-0(1,3,5-trimethylbenzene-2,4,6-d3)

- 2172291-59-5(5-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopyridine-3-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Reinheit:99%

Menge:1g

Preis ($):250.0